![molecular formula C16H20N2 B13243031 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B13243031.png)
2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline is an organic compound with a complex structure that includes an aminoethyl group attached to a phenyl ring, which is further connected to a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common method is the reductive amination of 3-(2-nitroethyl)aniline with N,N-dimethylaniline. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-Aminoethyl)phenyl]aniline
- N,N-Dimethylaniline
- 3-(2-Aminoethyl)aniline
Uniqueness
2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline is unique due to the presence of both the aminoethyl and dimethylaniline groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)phenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H20N2/c1-18(2)16-9-4-3-8-15(16)14-7-5-6-13(12-14)10-11-17/h3-9,12H,10-11,17H2,1-2H3 |
InChI Key |
PATAQMAYKXEEMI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC(=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


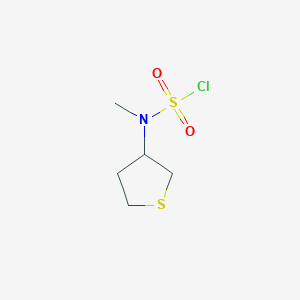
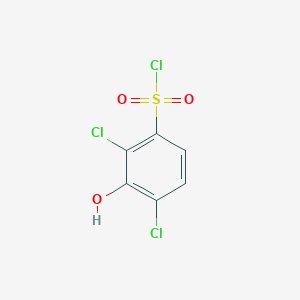
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B13242964.png)
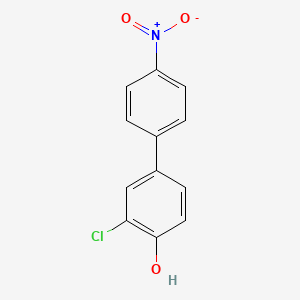
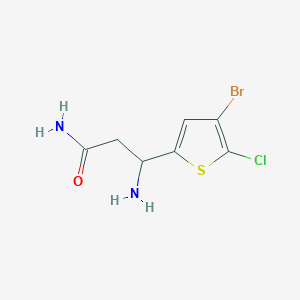
![tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate](/img/structure/B13242977.png)
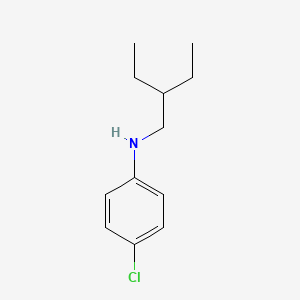
![5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one](/img/structure/B13242988.png)

![2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13243002.png)
![1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13243007.png)
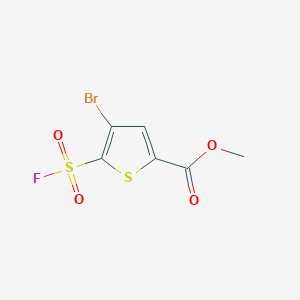
![2-[(2-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13243033.png)

